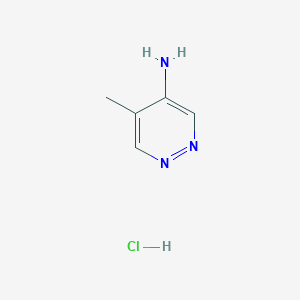

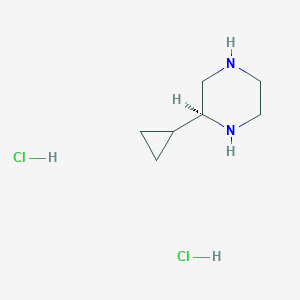

![molecular formula C11H21ClN2O2 B6301098 (S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride CAS No. 2137944-53-5](/img/structure/B6301098.png)

(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl esters are commonly used in organic chemistry, particularly in peptide synthesis . They are derived from carboxylic acids, where the hydrogen in the carboxylic acid group is replaced by a tert-butyl group .

Synthesis Analysis

Tert-butyl esters can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo a variety of reactions, including esterification .Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .科学的研究の応用

Chemical and Biological Interactions

Carbamates, which are esters of substituted carbamic acids, interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This interaction leads to the inhibition of AChE, making carbamates effective as insecticides and therapeutic agents. Recent data show that the rate of decarbamoylation, which is the hydrolysis of the carbamoyl enzyme, is independent of the ester leaving group for a series of carbamic acid esters with the same carbamoyl group. This process is slow, with half-lives ranging from 4 minutes to more than 30 days, depending on the size of the alkyl substituents on the carbamoyl group. The process involves a likely shift from general acid-base catalysis to a conformational change in the distorted active site in larger carbamoyl groups, as indicated by solvent deuterium oxide isotope effects. This has implications for understanding the chemical behavior and potential applications of such compounds in biological systems (Rosenberry & Cheung, 2019).

Environmental Impact and Fate

Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. Although not directly related to the specific chemical , this research is pertinent for understanding the environmental impact of similar ester compounds. Parabens are used as preservatives and are considered emerging contaminants. Despite wastewater treatments that eliminate them relatively well, they are always present at low concentrations in effluents and can be found in surface water and sediments. This research highlights the importance of studying the environmental fate of similar compounds to ensure they do not pose a risk to ecosystems (Haman et al., 2015).

Potential Antioxidant Activities

Recent advances in the understanding of spiro compounds, which are structurally similar to the specific compound , have shown significant interest due to their biological activities. Among these, antioxidant activities are particularly noteworthy. Spiro compounds exhibit various antioxidant activities, which are important for developing drugs that mitigate oxidative stress involved in the development and progression of numerous diseases. This suggests a potential area of research for the specific compound to explore its antioxidant properties and therapeutic applications (Acosta-Quiroga et al., 2021).

Enhancement of Protoporphyrin IX Accumulation for Photodynamic Therapy

In photodynamic therapy (PDT), the limited uptake of topically applied agents and suboptimal production of protoporphyrin IX (PpIX) can vary treatment efficacy. Research has shown that pretreatment of the skin can improve the clinical outcome of ALA/MAL PDT. This involves optimizing intralesional PpIX content through various methods such as keratolytics, curettage, tape stripping, microdermabrasion, or laser ablation. This suggests that the specific compound could potentially be explored for its applications in enhancing PDT treatment outcomes, given its structural properties and interactions with biological systems (Gerritsen et al., 2008).

作用機序

Safety and Hazards

While specific safety data for “(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride” is not available, similar compounds such as n-butyl acetate and glycine tert-butyl ester hydrochloride have safety data sheets available . These documents provide information on handling, storage, and disposal, as well as first-aid measures and hazards.

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMNOIJYTIEXLZ-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

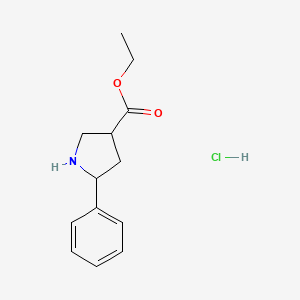

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

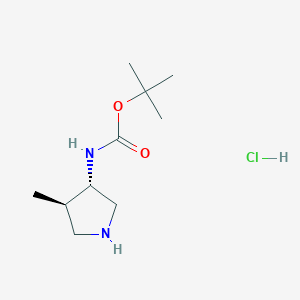

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

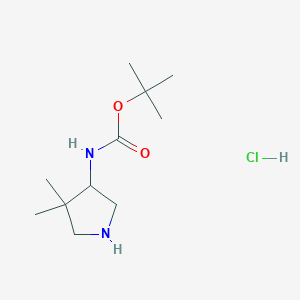

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6301082.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)